molecular formula C13H14O3 B253674 3-Ethyl-5,6-dimethyl-1-benzofuran-2-carboxylic acid

3-Ethyl-5,6-dimethyl-1-benzofuran-2-carboxylic acid

Cat. No. B253674
M. Wt: 218.25 g/mol
InChI Key: FOGBSWYVJIPHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5,6-dimethyl-1-benzofuran-2-carboxylic acid is a chemical compound that has been the subject of research in the scientific community due to its potential applications in various fields. The compound is also known as EDC and has a molecular formula of C14H16O3.

Mechanism of Action

The mechanism of action of 3-Ethyl-5,6-dimethyl-1-benzofuran-2-carboxylic acid involves the inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. The compound binds to the active site of the enzyme, preventing it from converting arachidonic acid into prostaglandins.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation, making it a potential candidate for the treatment of conditions such as arthritis. It has also been found to have antioxidant properties, which can help prevent oxidative stress.

Advantages and Limitations for Lab Experiments

The compound has several advantages as a research tool. It is relatively easy to synthesize, making it readily available for use in experiments. It is also stable and can be stored for extended periods, making it suitable for long-term studies. However, the compound has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 3-Ethyl-5,6-dimethyl-1-benzofuran-2-carboxylic acid. One potential direction is the further investigation of its anti-inflammatory properties and its potential use in the treatment of inflammatory conditions such as arthritis. Another area of research could be the development of novel synthesis methods to improve the yield and purity of the compound. Additionally, the compound's antioxidant properties could be studied further to determine its potential applications in the prevention of oxidative stress-related diseases.

Synthesis Methods

The synthesis of 3-Ethyl-5,6-dimethyl-1-benzofuran-2-carboxylic acid can be achieved through several methods. One of the commonly used methods involves the reaction of 3-methyl-4-nitrophenol with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then reduced to obtain the final product.

Scientific Research Applications

The compound has been studied extensively for its potential applications in various fields. One of the significant applications is in the field of medicine, where it has been found to possess anti-inflammatory and analgesic properties. Studies have shown that the compound can inhibit the production of prostaglandins, which are responsible for pain and inflammation.

properties

Product Name

3-Ethyl-5,6-dimethyl-1-benzofuran-2-carboxylic acid

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-ethyl-5,6-dimethyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H14O3/c1-4-9-10-5-7(2)8(3)6-11(10)16-12(9)13(14)15/h5-6H,4H2,1-3H3,(H,14,15)

InChI Key

FOGBSWYVJIPHRQ-UHFFFAOYSA-N

SMILES

CCC1=C(OC2=CC(=C(C=C21)C)C)C(=O)O

Canonical SMILES

CCC1=C(OC2=C1C=C(C(=C2)C)C)C(=O)O

Origin of Product

United States

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